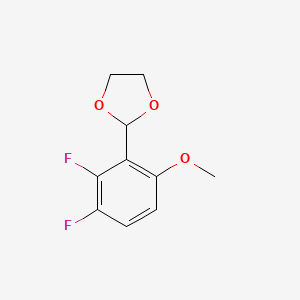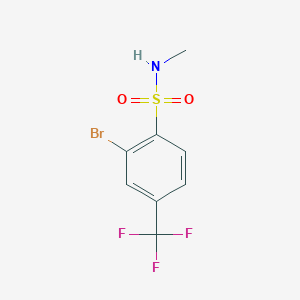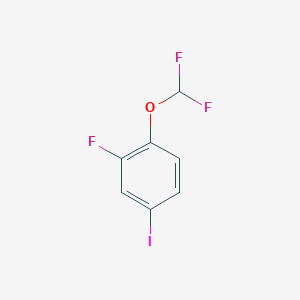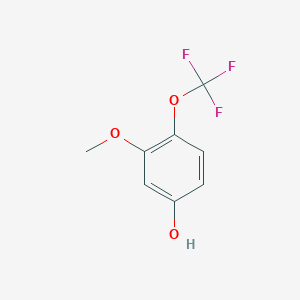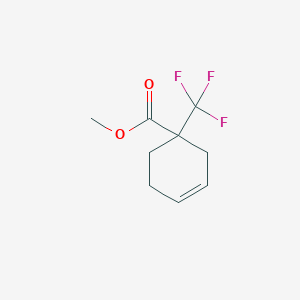
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate, commonly known as Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98%, is a synthetic organic compound with a molecular formula of C9H9F3O2. It is a colorless liquid with a faint odor and is soluble in water, alcohols, and other organic solvents. It is a versatile reagent used in a wide range of applications in organic synthesis, such as the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. In
Aplicaciones Científicas De Investigación
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is a versatile reagent used in a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of fluorinated compounds, such as fluorinated amino acids and fluoroalkyl ethers, and in the synthesis of fluorinated peptides and proteins. Additionally, it is used in the synthesis of fluorinated organic dyes, in the synthesis of organic semiconductors, and in the synthesis of organic catalysts.
Mecanismo De Acción
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% acts as an electrophile in organic synthesis, reacting with nucleophiles to form a new carbon-carbon bond. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at a temperature between 50-100°C. The reaction proceeds through a series of steps, beginning with the formation of a trifluoromethyl anion, which then reacts with the electrophilic cyclohexanecarboxylic acid to form an intermediate. The intermediate then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is not known to have any direct biochemical or physiological effects. It is a synthetic organic compound and is not known to be toxic or hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is a versatile reagent used in a wide range of scientific research applications. It is a relatively inexpensive reagent and is easy to use in laboratory experiments. However, it is important to note that it is a highly reactive compound and must be handled with care. Additionally, it is important to ensure that the reaction is carried out in an inert atmosphere, as it can react with oxygen and other reactive compounds.
Direcciones Futuras
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% has a wide range of potential future applications. It could be used in the synthesis of new fluorinated compounds, such as fluorinated amino acids and fluoroalkyl ethers. It could also be used in the synthesis of fluorinated organic dyes, organic semiconductors, and organic catalysts. Additionally, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and specialty chemicals.
Métodos De Síntesis
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate; 98% is synthesized through a reaction between cyclohexanecarboxylic acid and trifluoromethyl methyl ether. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically carried out at a temperature between 50-100°C. The product is then purified by distillation or crystallization to obtain the desired purity.
Propiedades
IUPAC Name |
methyl 1-(trifluoromethyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c1-14-7(13)8(9(10,11)12)5-3-2-4-6-8/h2-3H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIABHSYQAXQPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(trifluoromethyl)cyclohex-3-ene carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


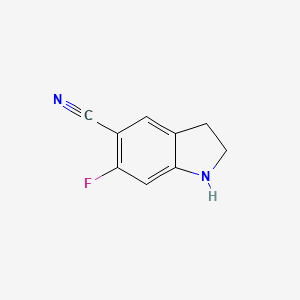
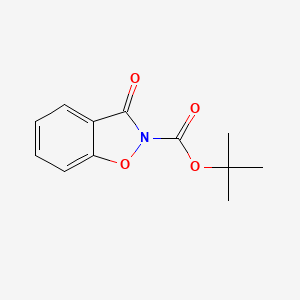
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)


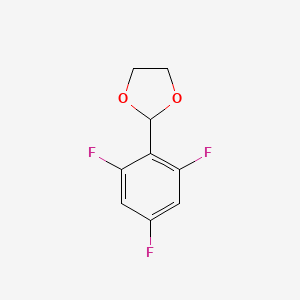
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
